1,4-Dibromo-2-iodo-5-methylbenzene
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Overview
Description
1,4-Dibromo-2-iodo-5-methylbenzene is an organic compound with the molecular formula C7H5Br2I. It is a derivative of benzene, where the hydrogen atoms at positions 1 and 4 are replaced by bromine atoms, the hydrogen atom at position 2 is replaced by an iodine atom, and the hydrogen atom at position 5 is replaced by a methyl group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2-iodo-5-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and iodination of 5-methylbenzene (toluene). The process typically includes the following steps:
Bromination: Toluene is treated with bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3) to introduce bromine atoms at the 1 and 4 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2-iodo-5-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a different aryl or vinyl group using palladium catalysts and boron reagents.
Oxidation and Reduction: The methyl group can be oxidized to a carboxylic acid or reduced to an alkane under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters are used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are used.
Major Products Formed
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Scientific Research Applications
1,4-Dibromo-2-iodo-5-methylbenzene is used in scientific research for various purposes:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: It is used in the development of biologically active compounds and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-dibromo-2-iodo-5-methylbenzene in chemical reactions involves the formation of reactive intermediates such as arenium ions during electrophilic aromatic substitution. The presence of electron-withdrawing bromine and iodine atoms influences the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2,5-dimethylbenzene: Similar structure but with two methyl groups instead of one methyl and one iodine atom.
1,4-Diiodo-2,5-dimethylbenzene: Similar structure but with two iodine atoms instead of two bromine atoms.
1,4-Dibromo-2,5-dimethoxybenzene: Similar structure but with two methoxy groups instead of one methyl and one iodine atom.
Uniqueness
1,4-Dibromo-2-iodo-5-methylbenzene is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and selectivity in chemical reactions. The combination of these halogens with a methyl group makes it a versatile compound for various synthetic applications.
Properties
IUPAC Name |
1,4-dibromo-2-iodo-5-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2I/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEFVHLYFXQLMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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